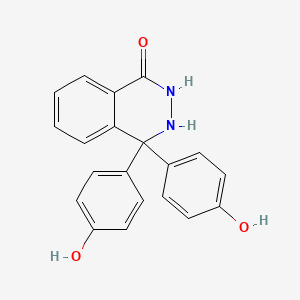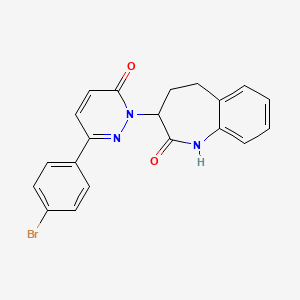
1(2H)-Phthalazinone, 3,4-dihydro-4,4-bis(4-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Phthalazinone, 3,4-dihydro-4,4-bis(4-hydroxyphenyl)- is a synthetic organic compound that belongs to the class of phthalazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 3,4-dihydro-4,4-bis(4-hydroxyphenyl)- typically involves the condensation of phthalic anhydride with hydrazine, followed by further functionalization to introduce the hydroxyphenyl groups. The reaction conditions may include the use of solvents like ethanol or acetic acid, and catalysts such as sulfuric acid or phosphoric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Phthalazinone, 3,4-dihydro-4,4-bis(4-hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced forms with different functional groups.
Substitution: Introduction of different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents under appropriate conditions (e.g., Friedel-Crafts acylation or alkylation).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological potential.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1(2H)-Phthalazinone, 3,4-dihydro-4,4-bis(4-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone: The parent compound with similar structural features.
Bisphenol A: A compound with two hydroxyphenyl groups, but different core structure.
Hydroxyphthalic Acid: A compound with hydroxy groups on the phthalic acid core.
Uniqueness
1(2H)-Phthalazinone, 3,4-dihydro-4,4-bis(4-hydroxyphenyl)- is unique due to its specific combination of the phthalazinone core and hydroxyphenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
102007-22-7 |
|---|---|
Molecular Formula |
C20H16N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4,4-bis(4-hydroxyphenyl)-2,3-dihydrophthalazin-1-one |
InChI |
InChI=1S/C20H16N2O3/c23-15-9-5-13(6-10-15)20(14-7-11-16(24)12-8-14)18-4-2-1-3-17(18)19(25)21-22-20/h1-12,22-24H,(H,21,25) |
InChI Key |
SZVZFRQKPUAZTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NNC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B15106420.png)
![N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B15106435.png)
![2-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide](/img/structure/B15106442.png)
![2-fluoro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide](/img/structure/B15106445.png)
![3-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B15106451.png)
![(5Z)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15106453.png)
![2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B15106454.png)
![(5E)-3-(furan-2-ylmethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one](/img/structure/B15106459.png)

![5-amino-1-(2-hydroxypropyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B15106486.png)
![2-(4-Fluorophenyl)-4-[({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)methyl]-1,3-thiazole](/img/structure/B15106491.png)

![12-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-10-[(morpholin-4-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B15106508.png)
